molecular formula C10H8N2O4 B14000044 (4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol CAS No. 90771-64-5

(4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol

Cat. No.: B14000044
CAS No.: 90771-64-5
M. Wt: 220.18 g/mol
InChI Key: WUKQFTWHNIQZJT-UHFFFAOYSA-N
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Chemical Reactions Analysis

(4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce aminoquinoline derivatives.

Scientific Research Applications

(4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .

Comparison with Similar Compounds

(4-Nitro-1-oxidoquinolin-1-ium-2-yl)methanol can be compared with other quinoline derivatives such as:

    Quinoline N-oxide: Similar in structure but lacks the hydroxyl group.

    Aminoquinoline: Contains an amino group instead of the nitro group.

    Chloroquine: A well-known antimalarial drug with a quinoline ring system.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

90771-64-5

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

(4-nitro-1-oxidoquinolin-1-ium-2-yl)methanol

InChI

InChI=1S/C10H8N2O4/c13-6-7-5-10(12(15)16)8-3-1-2-4-9(8)11(7)14/h1-5,13H,6H2

InChI Key

WUKQFTWHNIQZJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])CO)[N+](=O)[O-]

Origin of Product

United States

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